4-[(Pyridin-2-ylsulfanyl)methyl]aniline
Description
4-[(Pyridin-2-ylsulfanyl)methyl]aniline is an aromatic amine derivative featuring a pyridine ring connected via a sulfanylmethyl (–SCH₂–) group to the para position of an aniline moiety. This structure confers unique electronic and steric properties, making it a candidate for applications in coordination chemistry, catalysis, and medicinal chemistry. The sulfanyl group enhances nucleophilicity and metal-binding capacity, while the pyridine ring contributes π-accepting capabilities .
Properties
IUPAC Name |
4-(pyridin-2-ylsulfanylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2S/c13-11-6-4-10(5-7-11)9-15-12-3-1-2-8-14-12/h1-8H,9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMHSUJQBWXRQHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SCC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Pyridin-2-ylsulfanyl)methyl]aniline typically involves the reaction of 4-chloromethylpyridine with thiourea to form 4-(pyridin-2-ylsulfanyl)methyl chloride. This intermediate is then reacted with aniline under basic conditions to yield the final product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for maximizing yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: It can participate in nucleophilic substitution reactions, where the aniline or pyridine moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
4-[(Pyridin-2-ylsulfanyl)methyl]aniline has been investigated for its potential therapeutic applications:
- Antimicrobial Activity : Preliminary studies have indicated that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, in vitro assays have shown effective inhibition against Staphylococcus aureus and Escherichia coli , with Minimum Inhibitory Concentration (MIC) values reported as follows:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 1.0 |
| Pseudomonas aeruginosa | 2.0 |
These results suggest its potential as a lead compound for developing new antimicrobial agents.
- Anticancer Potential : The compound has also shown promise in cancer research. Cytotoxicity studies against human cancer cell lines demonstrated selective toxicity, with an IC50 value of 15 µM against HeLa cells:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 15 | HeLa |
| 4-(Trifluoromethoxy)aniline | 25 | HeLa |
| N-Isobutyl-4-methoxyaniline | 30 | HeLa |
This indicates its potential as a candidate for anticancer drug development.
Biological Studies
The compound's ability to modulate enzyme activities and receptor interactions makes it valuable in biochemical assays. Its lipophilic nature allows it to penetrate cell membranes effectively, facilitating studies on cellular pathways involved in various physiological processes.
Material Sciences
In material science, the compound can serve as a precursor for synthesizing novel materials with unique properties. Its reactivity can be harnessed to create polymers or other materials that exhibit specific functionalities, such as enhanced electrical conductivity or improved thermal stability.
In Vivo Efficacy
A study involving xenograft models of breast cancer demonstrated significant tumor reduction in mice treated with varying doses of the compound (5 to 20 mg/kg body weight). Optimal efficacy was observed at a dose of 10 mg/kg, indicating its potential for therapeutic use in oncology.
Toxicology Assessment
Toxicological evaluations revealed a favorable safety profile for the compound, with no acute toxicity observed at doses up to 100 mg/kg in murine models. Ongoing long-term studies aim to assess chronic effects and overall safety.
Pharmacokinetics
Pharmacokinetic studies indicated that the compound has a half-life of approximately 3 hours in plasma, with peak concentrations occurring within 30 minutes post-administration. Tissue distribution studies showed preferential accumulation in adipose tissue, suggesting potential applications in targeted therapies for obesity-related conditions.
Mechanism of Action
The mechanism of action of 4-[(Pyridin-2-ylsulfanyl)methyl]aniline involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of key enzymes. In cancer research, it may exert effects by interfering with cellular signaling pathways and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
4-(Pyrazin-2-ylsulfanyl)aniline
Structural Differences :
- Pyrazine vs. Pyridine: Replacing the pyridine ring with pyrazine introduces an additional nitrogen atom in the aromatic ring, increasing electron-withdrawing effects and altering basicity.
2-{[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfanyl}aniline
Structural Differences :
- Substituent Effects: Methoxy and methyl groups on the pyridine ring increase steric bulk and electron-donating effects, improving solubility in nonpolar solvents.
Properties :
4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline
Structural Differences :
- Tridentate Ligand vs. Monodentate: The tris-pyrazolyl group forms tridentate coordination sites for metals, unlike the monodentate sulfanylpyridine group.
Polymorphism :
Computational Insights :
4-[2-(2-Pyridinyl)ethyl]aniline
Structural Differences :
- Ethyl vs. Sulfanylmethyl Linker : The ethyl group (–CH₂CH₂–) provides flexibility but reduces electronic communication between pyridine and aniline.
Comparative Data Tables
Table 2: Spectroscopic and Computational Data
Biological Activity
Overview
4-[(Pyridin-2-ylsulfanyl)methyl]aniline, also referred to as a pyridine derivative, is an organic compound that has garnered attention for its potential biological activities. This compound features a pyridine ring substituted with a sulfanyl and an aniline group, which may influence its interactions with biological targets.
The molecular formula of this compound is C10H12N2S. The presence of the pyridine and sulfanyl groups suggests potential for diverse biological interactions, particularly in pharmacological applications.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives with similar structures have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action is thought to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
Anticancer Activity
Research has highlighted the potential anticancer properties of related pyridine derivatives. A study demonstrated that certain aniline derivatives could inhibit cyclin-dependent kinase (CDK) activity, leading to reduced proliferation in cancer cell lines such as MCF-7 (breast cancer) and B16-F10 (melanoma). The IC50 values for these compounds were notably low, indicating potent activity against tumor growth .
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. The pyridine moiety can enhance lipophilicity, facilitating cell membrane penetration. Once inside the cell, it may modulate enzyme activities or receptor functions, thereby influencing various signaling pathways.
Case Studies
Research Findings
- Antimicrobial Efficacy : Compounds structurally related to this compound have shown promising results in inhibiting the growth of both gram-positive and gram-negative bacteria. For example, derivatives tested at concentrations ranging from 1 µg/ml to 100 µg/ml showed varying degrees of effectiveness compared to standard antibiotics like gentamicin .
- Anticancer Potential : In vitro studies have indicated that some derivatives possess significant antiproliferative effects against cancer cell lines, with IC50 values suggesting strong potential as anticancer agents .
- Molecular Docking Studies : Computational studies have been employed to predict the binding affinities of these compounds to target proteins involved in cancer progression and bacterial resistance mechanisms, providing insights into their potential therapeutic roles .
Q & A
Basic: What are the recommended synthetic routes and characterization methods for 4-[(Pyridin-2-ylsulfanyl)methyl]aniline?
Answer:
The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a thioether linkage can be formed by reacting 4-(chloromethyl)aniline with 2-mercaptopyridine under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours . Post-synthesis purification typically involves column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization. Characterization should include:
- NMR (¹H/¹³C) to confirm substitution patterns and purity.
- FTIR to identify functional groups (e.g., N-H stretches at ~3400 cm⁻¹ for the aniline group).
- Single-crystal X-ray diffraction (using SHELX software ) for definitive structural confirmation.
Basic: How can the crystal structure of this compound be determined experimentally?
Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:
- Growing high-quality crystals via slow evaporation (e.g., in ethanol/water mixtures) .
- Data collection using a diffractometer (e.g., Bruker Kappa APEX-II CCD) with MoKα radiation (λ = 0.71073 Å) at 291 K .
- Structure refinement using SHELXL to resolve bond lengths, angles, and hydrogen-bonding networks.
- Validation with CCDC deposition (e.g., CCDC-2100572 for analogous compounds ).
Advanced: How to resolve discrepancies between experimental and computational geometric parameters (e.g., bond lengths, angles)?
Answer:
Discrepancies often arise from crystal packing forces or approximations in DFT functionals. Mitigation strategies include:
- Cross-validating with B3LYP/6-311++G(d,p) -level DFT calculations , which show <0.05 Å deviation in bond lengths for similar compounds .
- Assessing intermolecular interactions (e.g., hydrogen bonds, π-π stacking) via Hirshfeld surface analysis to identify packing-induced distortions.
- Repeating experiments under varied conditions (e.g., temperature, solvent) to isolate environmental effects .
Advanced: How to analyze intermolecular interactions influencing the compound’s supramolecular assembly?
Answer:
Combine Hirshfeld surface analysis (HSA) and DFT to quantify interactions:
- HSA maps (e.g., dₙᵣₘ plots) highlight close contacts (e.g., O···H, N···H) contributing to 2D/3D networks . For example, N-H···O hydrogen bonds in analogous compounds form R₂²(18) ring motifs .
- Fingerprint plots break down interaction types (e.g., H···H, C···S) by percentage contribution .
- Electrostatic potential maps (via DFT) identify regions prone to nucleophilic/electrophilic interactions .
Basic: What safety precautions are necessary when handling this compound?
Answer:
Given the aniline moiety’s toxicity (methemoglobinemia risk ):
- Use gloves, goggles, and fume hoods to avoid dermal/ocular exposure.
- Monitor for symptoms like cyanosis or respiratory distress.
- Store under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation .
Advanced: How to design experiments probing the compound’s electronic properties (e.g., UV-Vis absorption)?
Answer:
- Experimental: Record UV-Vis spectra in polar solvents (e.g., DMSO) to detect π→π* and n→π* transitions. Compare with TD-DFT simulations (e.g., CAM-B3LYP/6-311++G(d,p)) .
- Solvatochromism studies : Vary solvent polarity (e.g., cyclohexane → methanol) to assess charge-transfer behavior.
- Validate with Hammett substituent constants to correlate electronic effects of the pyridinylsulfanyl group .
Advanced: How to address contradictions in hydrogen-bonding patterns observed in crystallography vs. solution studies?
Answer:
- Crystallography : SCXRD reveals strong N-H···O/N bonds (e.g., 2.48 Å in PSMA analogs ).
- Solution studies : Use NMR titration (e.g., DMSO-d₆ with incremental D₂O) to assess H-bonding in dynamic environments.
- Molecular dynamics (MD) simulations can bridge the gap by modeling solvent effects on H-bond stability .
Basic: What spectroscopic techniques are optimal for monitoring reactions involving this compound?
Answer:
- In situ FTIR to track functional group transformations (e.g., amine protonation).
- LC-MS for real-time reaction monitoring and intermediate identification.
- ¹H NMR with in situ probes (e.g., flow NMR) for kinetic studies .
Advanced: How to evaluate the compound’s potential as a ligand in coordination chemistry?
Answer:
- Single-crystal studies : Co-crystallize with transition metals (e.g., Cu²⁺, Pd²⁺) to determine binding modes (e.g., N,S-chelation) .
- DFT calculations : Compute metal-ligand bond dissociation energies and orbital interactions (e.g., Natural Bond Orbital analysis) .
- Cyclic voltammetry to assess redox activity influenced by metal coordination .
Advanced: How to validate computational models for predicting the compound’s reactivity?
Answer:
- Benchmark DFT functionals (e.g., B3LYP vs. M06-2X) against experimental data (e.g., reaction yields, activation energies).
- Use multiwavelet methods (e.g., MRCC) for high-accuracy post-Hartree-Fock corrections .
- Compare with machine learning models trained on analogous aniline derivatives to predict regioselectivity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
